ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
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Overview
Description
ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Coupling with Benzoic Acid Derivative: The final step involves coupling the indole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. The sulfanylacetyl group can interact with thiol-containing proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-12-14-22(15-13-21)28-26(30)18-33-25-17-29(24-7-5-4-6-23(24)25)16-20-10-8-19(2)9-11-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCNADXUXRJZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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